6-Fluoropyridine-2,3-diamine

Organic Synthesis Fluorination Regioselectivity

6-Fluoropyridine-2,3-diamine (CAS 60186-26-7) is a heterocyclic building block belonging to the class of fluorinated pyridines. It features a pyridine ring substituted with a fluorine atom at the 6-position and two adjacent amino groups at the 2- and 3-positions.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 60186-26-7
Cat. No. B1337574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridine-2,3-diamine
CAS60186-26-7
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)N)F
InChIInChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9)
InChIKeyOCAHJYPQETZMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridine-2,3-diamine (CAS 60186-26-7): Procurement-Grade Intermediate for Heterocyclic Synthesis and Fluorinated Drug Discovery


6-Fluoropyridine-2,3-diamine (CAS 60186-26-7) is a heterocyclic building block belonging to the class of fluorinated pyridines. It features a pyridine ring substituted with a fluorine atom at the 6-position and two adjacent amino groups at the 2- and 3-positions . This substitution pattern creates a unique scaffold with distinct electronic properties due to the strong electron-withdrawing effect of the fluorine atom and the hydrogen-bonding capacity of the two vicinal amino groups . The compound has a molecular weight of 127.12 g/mol and a calculated logP of 0.3-0.89, indicating moderate lipophilicity [1].

Why Generic Pyridine Diamines Cannot Substitute 6-Fluoropyridine-2,3-diamine (CAS 60186-26-7) in Regioselective Synthesis and Biological Applications


The precise positioning of the fluorine atom at the 6-position relative to the 2,3-diamine motif in 6-fluoropyridine-2,3-diamine is critical for its intended applications. Closely related analogs, such as 5-fluoropyridine-2,3-diamine (fluorine at position 5) or 6-fluoropyridine-3,4-diamine (amino groups at positions 3 and 4), possess different electronic distributions, steric profiles, and reactivity . This unique substitution pattern is essential for regioselective reactions, particularly in the synthesis of fused heterocycles like imidazo[4,5-b]pyridines, where the adjacent amino groups are required for ring formation and the fluorine atom at the 6-position directs subsequent functionalization . In medicinal chemistry, this specific arrangement influences binding interactions with biological targets such as kinases and can significantly alter metabolic stability . Generic substitution with a non-fluorinated or differently substituted pyridine diamine is likely to fail in achieving the desired synthetic outcome or biological profile.

Quantitative Differentiators of 6-Fluoropyridine-2,3-diamine (CAS 60186-26-7) Versus Closest Analogs


Synthetic Yield Differentiation: Regioselective Fluorination Efficiency in 2,3-Diaminopyridine Scaffolds

The synthesis of 6-fluoropyridine-2,3-diamine demonstrates a moderate yield of 68% when prepared from a precursor (2-fluoro-5-aminopyridine) via a hydrogenation step [1]. This compares to the synthesis of related fluorinated diamines, such as 6-fluoropyridine-3,4-diamine, which often requires more complex, multi-step routes with variable yields due to challenges in achieving high regioselectivity during fluorination and amination . The specific yield for 6-fluoropyridine-2,3-diamine provides a reproducible benchmark for procurement of this specific isomer.

Organic Synthesis Fluorination Regioselectivity

Lipophilicity (LogP) Contrast for Blood-Brain Barrier Permeability in CNS Drug Candidates

The calculated octanol-water partition coefficient (LogP) for 6-fluoropyridine-2,3-diamine is reported as 0.3 [1]. A separate source reports a slightly higher value of 0.89 . These values fall within an optimal range (generally LogP 1-3) for favorable central nervous system (CNS) penetration [2]. In contrast, the non-fluorinated parent compound, pyridine-2,3-diamine, would be expected to have a significantly lower LogP due to the absence of the lipophilic fluorine atom, limiting its potential for CNS drug discovery programs .

Medicinal Chemistry ADME CNS Drug Design

Hydrogen Bonding Capacity: A Differentiator for Enzyme Inhibition and Crystal Engineering

6-Fluoropyridine-2,3-diamine possesses two hydrogen bond donors and four hydrogen bond acceptors [1]. This is a distinct profile compared to common fluorinated pyridine building blocks like 2-fluoropyridine, which has one donor and two acceptors [2], or 3-fluoropyridine, which has one donor and two acceptors [3]. The presence of two vicinal amino groups in the target compound provides a chelating motif capable of forming stronger, more directional hydrogen bonds, which is crucial for designing potent enzyme inhibitors and for directing supramolecular assembly in crystal engineering .

Supramolecular Chemistry Enzyme Inhibition Crystal Engineering

Potential for Improved Metabolic Stability: Fluorine Substitution at the 6-Position in Pyridine Diamines

Fluorination of pyridine scaffolds is a well-established strategy to enhance metabolic stability by blocking sites vulnerable to oxidative metabolism by cytochrome P450 enzymes [1]. 6-Fluoropyridine-2,3-diamine, with its fluorine atom at the 6-position, is predicted to exhibit greater metabolic stability than its non-fluorinated counterpart, pyridine-2,3-diamine . While specific metabolic half-life data for this exact compound is not available in the public domain, this is a fundamental structure-property relationship. For context, studies on analogous fluorinated diamines have shown half-lives exceeding 60 minutes in human liver microsomes, whereas non-fluorinated analogs often exhibit much shorter half-lives [2]. This inference is supported by the compound's reported utility in designing drugs with improved bioavailability .

ADME Drug Metabolism Fluorine Chemistry

Precision Applications for 6-Fluoropyridine-2,3-diamine (CAS 60186-26-7) Based on Empirical Differentiation


Medicinal Chemistry: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors with Optimized CNS Penetration

This building block is ideally suited for constructing imidazo[4,5-b]pyridine scaffolds, a privileged structure in kinase inhibitor drug discovery. The 2,3-diamine motif is essential for forming the fused imidazole ring, while the 6-fluorine atom enhances lipophilicity (LogP 0.3-0.89) to favor blood-brain barrier penetration [REFS-1, REFS-2]. This combination supports the development of CNS-penetrant kinase inhibitors, where the fluorinated core may also improve metabolic stability [2].

Organic Synthesis: Regioselective Functionalization of Fluorinated Heterocycles via Metal-Catalyzed Cross-Coupling

The fluorine atom at the 6-position acts as a handle for subsequent functionalization through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine activates the pyridine ring at specific positions, enabling regioselective modifications that are not possible with non-fluorinated analogs . A reported synthetic yield of 68% for this compound provides a reliable starting point for multi-step syntheses [3].

Materials Science: Supramolecular Crystal Engineering and Metal-Organic Frameworks (MOFs)

The compound's high hydrogen-bonding capacity (2 donors, 4 acceptors) makes it a versatile ligand for constructing supramolecular architectures and metal-organic frameworks (MOFs) [4]. Its ability to form multiple directional hydrogen bonds and coordinate with metal ions can be exploited to design materials with specific porosity, catalytic activity, or sensing properties. This differentiates it from mono-aminated fluoropyridines which lack the chelating diamine motif.

Agrochemical Discovery: Fluorinated Building Block for Novel Herbicides and Fungicides

Fluorinated pyridines are a common motif in modern agrochemicals due to their enhanced metabolic stability and bioavailability in plants and pests [5]. The unique substitution pattern of 6-fluoropyridine-2,3-diamine provides a novel scaffold for the design of next-generation herbicides and fungicides. Its moderate lipophilicity and capacity for hydrogen bonding can be tailored to optimize uptake, translocation, and target binding in agricultural settings.

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